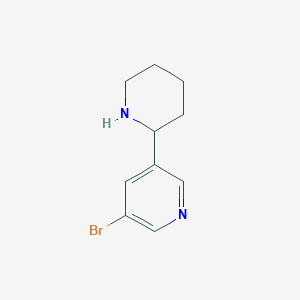

3-Bromo-5-(piperidin-2-yl)pyridine

Description

3-Bromo-5-(piperidin-2-yl)pyridine (CAS: 179119-97-2) is a heterocyclic compound featuring a pyridine core substituted with a bromine atom at position 3 and a piperidin-2-yl group at position 3. Its molecular formula is C₁₀H₁₂BrN₂, with a molecular weight of 255.12 g/mol. This compound is classified as a secondary amine and serves as a versatile intermediate in medicinal chemistry and organic synthesis. Key applications include its role as a precursor for cholinergic drugs targeting gastrointestinal disorders and as a building block in organic electroluminescent devices .

Properties

IUPAC Name |

3-bromo-5-piperidin-2-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrN2/c11-9-5-8(6-12-7-9)10-3-1-2-4-13-10/h5-7,10,13H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDOMWRSTHXDLLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C2=CC(=CN=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90398064 | |

| Record name | 3-bromo-5-(piperidin-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90398064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179119-97-2 | |

| Record name | 3-bromo-5-(piperidin-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90398064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Bromination of Pyridine Derivatives

Selective bromination is commonly achieved using brominating agents such as N-bromosuccinimide (NBS) or molecular bromine under controlled conditions. For instance, starting from a 5-substituted pyridine, bromination at the 3-position can be accomplished by:

- Dissolving the pyridine precursor in an appropriate solvent such as acetonitrile.

- Adding N-bromosuccinimide (NBS) at room temperature.

- Stirring the reaction mixture for 1 hour.

- Work-up involves dilution with ethyl acetate, aqueous washes (NaHCO3, brine), drying, and solvent removal.

- Purification by silica gel chromatography yields the 3-bromopyridine intermediate.

This method provides high regioselectivity and yields up to 89% for 5-bromo-3-iodopyrazolo[1,5-a]pyridine analogs, indicating its applicability for bromopyridine synthesis.

Introduction of Piperidin-2-yl Group

The piperidin-2-yl substituent can be introduced via nucleophilic substitution or palladium-catalyzed cross-coupling reactions such as Buchwald-Hartwig amination:

- Nucleophilic Substitution: Using a suitable piperidine derivative as a nucleophile, substitution at the 5-position can be performed under basic conditions.

- Cross-Coupling Reaction: The 3-bromo-5-halopyridine intermediate can undergo palladium-catalyzed amination with piperidine or its derivatives. Typical conditions involve:

- Pd catalyst (e.g., Pd2(dba)3 or Pd(OAc)2)

- Ligands such as BINAP or Xantphos

- Base such as sodium tert-butoxide or potassium carbonate

- Solvent like toluene or dioxane

- Heating at 80–110°C for several hours.

This method allows for efficient C-N bond formation with good yields and functional group tolerance.

Purification and Characterization

After synthesis, the compound is purified by chromatography and characterized by:

- NMR spectroscopy (1H, 13C) to confirm substitution pattern.

- Mass spectrometry (ESI-MS or APCI-MS) to verify molecular weight.

- HPLC to assess purity.

- Melting point determination for physical characterization.

For biological studies, 3-Bromo-5-(piperidin-2-yl)pyridine is often prepared as stock solutions:

| Amount of Compound | 1 mg | 5 mg | 10 mg |

|---|---|---|---|

| 1 mM Solution Volume (mL) | 4.1471 | 20.7357 | 41.4714 |

| 5 mM Solution Volume (mL) | 0.8294 | 4.1471 | 8.2943 |

| 10 mM Solution Volume (mL) | 0.4147 | 2.0736 | 4.1471 |

Preparation involves dissolving the compound in DMSO to make a master stock, followed by dilution with solvents such as PEG300, Tween 80, corn oil, or water in a stepwise manner ensuring clarity at each step.

| Step | Procedure | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Bromination of pyridine | NBS, MeCN, RT, 1 h | High regioselectivity, yields ~89% |

| 2 | Introduction of piperidin-2-yl | Pd-catalyzed amination, base, toluene, 80–110°C | Efficient C-N bond formation |

| 3 | Purification | Silica gel chromatography | Confirm purity and structure |

| 4 | Stock solution preparation | Dissolve in DMSO, dilute with PEG300, Tween 80, corn oil | Ensure clear solution before next solvent |

- The use of NBS for selective bromination is well-documented and provides high yields with minimal side reactions.

- Palladium-catalyzed amination offers versatility in introducing the piperidin-2-yl group with good functional group tolerance.

- Maintaining solution clarity during formulation is critical for in vivo applications.

- Optimization of reaction conditions (temperature, solvent, catalyst loading) can further improve yields and purity.

The preparation of this compound is effectively achieved through selective bromination followed by palladium-catalyzed amination. The methods provide good yields and reproducibility suitable for both research and pharmaceutical applications. Proper formulation techniques ensure the compound’s utility in biological assays.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-5-(piperidin-2-yl)pyridine can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.

Oxidation Reactions: The piperidine ring can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction Reactions: The pyridine ring can be reduced to form dihydropyridine or piperidine derivatives.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various amines or thiols. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation Reactions: Reagents such as hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA), or potassium permanganate (KMnO4) are used under mild to moderate conditions.

Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are common methods.

Major Products:

Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.

Oxidation Reactions: Products include N-oxides and other oxidized derivatives.

Reduction Reactions: Products include dihydropyridine or fully reduced piperidine derivatives.

Scientific Research Applications

Chemistry: 3-Bromo-5-(piperidin-2-yl)pyridine is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex heterocyclic compounds and can be used in cross-coupling reactions such as Suzuki or Heck reactions.

Biology: In biological research, this compound is used to study the structure-activity relationships (SAR) of various bioactive molecules. It can be incorporated into drug-like molecules to investigate their biological properties and potential therapeutic applications.

Medicine: this compound has potential applications in medicinal chemistry for the development of new pharmaceuticals. Its unique structure makes it a valuable scaffold for designing molecules with specific biological activities, such as enzyme inhibitors or receptor modulators.

Industry: In the industrial sector, this compound is used in the synthesis of agrochemicals, dyes, and other specialty chemicals. Its versatility in chemical reactions makes it a valuable intermediate in various manufacturing processes.

Mechanism of Action

The mechanism of action of 3-Bromo-5-(piperidin-2-yl)pyridine depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator by binding to specific molecular targets. The bromine atom and piperidine ring can interact with active sites or binding pockets of proteins, leading to inhibition or modulation of their activity. The exact molecular targets and pathways involved vary depending on the specific biological context and the structure of the compound being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The structural and functional uniqueness of 3-bromo-5-(piperidin-2-yl)pyridine becomes evident when compared to analogs with variations in substituents, ring systems, or electronic properties. Below is a detailed analysis:

Structural Analogues and Substituent Effects

Key Observations:

- Piperidine vs.

- Boronate Ester Functionalization: The boronate ester substituent in 3-bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine enables participation in cross-coupling reactions, a property absent in the non-borated target compound .

- Electron-Donating vs. Electron-Withdrawing Groups : The methoxy group in 3-bromo-5-methoxypyridine donates electron density to the pyridine ring, altering its electronic properties and reactivity compared to the electron-neutral piperidine substituent .

Physicochemical and Electronic Properties

Experimental and computational studies highlight differences in electronic behavior and nonlinear optical (NLO) properties:

- This compound : Exhibits moderate NLO activity due to charge transfer between the bromine and piperidine groups, as demonstrated by density functional theory (DFT) calculations .

- 3,5-Bis(naphthalen-1-yl)pyridine : A related compound without bromine or piperidine substituents shows enhanced NLO properties due to extended π-conjugation, underscoring the impact of aromatic substituents on optical behavior .

- Amino/Hydroxy Derivatives: Compounds like 5-amino-3-bromo-2-methylpyridine (CAS: N/A) and 2-amino-5-bromo-3-hydroxypyridine (CAS: 39903-01-0) exhibit increased solubility in polar solvents due to hydrogen-bonding capabilities, a feature less prominent in the target compound .

Biological Activity

3-Bromo-5-(piperidin-2-yl)pyridine, identified by its CAS number 179119-97-2, is a pyridine derivative that has garnered attention for its potential biological activities. This compound features a bromine atom at the 3-position and a piperidine moiety at the 5-position, which influences its pharmacological properties. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves bromination of 5-(piperidin-2-yl)pyridine derivatives. Various methods have been employed, including electrophilic aromatic substitution reactions and coupling reactions with piperidine derivatives under controlled conditions. The synthetic route can significantly affect the yield and purity of the final product, which is crucial for subsequent biological testing.

1. Antimicrobial Activity

This compound has been investigated for its antimicrobial properties. Studies indicate that compounds with similar structures exhibit activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria. The minimum inhibitory concentration (MIC) values for related compounds suggest that modifications in the piperidine or pyridine ring can enhance antibacterial efficacy.

| Compound | MIC (μg/mL) | Activity Type |

|---|---|---|

| This compound | TBD | Antibacterial |

| Related Compound A | 15.625 | Antistaphylococcal |

| Related Compound B | 62.5 | Antienterococcal |

2. Antiparasitic Activity

Research has shown that modifications in the structure of pyridine derivatives can lead to significant antiparasitic activity. For instance, compounds with piperidine substitutions have demonstrated potent effects against parasites, with EC50 values indicating effective concentrations required for half-maximal inhibition. The structure-activity relationship (SAR) studies reveal that polar functionalities in the piperidine ring can enhance metabolic stability and solubility, thereby improving biological activity.

| Compound | EC50 (μM) | Activity Type |

|---|---|---|

| This compound | TBD | Antiparasitic |

| Compound C | 0.010 | High Potency |

| Compound D | 0.577 | Moderate Potency |

The mechanism by which this compound exerts its biological effects may involve interaction with specific biological targets such as enzymes or receptors involved in bacterial cell wall synthesis or metabolic pathways in parasites. Studies on similar compounds suggest that they may inhibit protein synthesis or disrupt nucleic acid production in bacteria.

Case Studies

Numerous studies have explored the biological activities of pyridine derivatives similar to this compound:

- Antibacterial Efficacy Study : A study published in MDPI demonstrated that a series of pyridine derivatives exhibited varying degrees of antibacterial activity against MRSA, with some compounds showing MIC values as low as 15.625 μg/mL . The study emphasized the importance of structural modifications in enhancing potency.

- Antiparasitic Activity Assessment : Research indicated that certain piperidine-substituted pyridines displayed remarkable antiparasitic activity, with EC50 values significantly lower than those of traditional antiparasitic agents . This highlights the potential for developing new treatments based on these scaffolds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.